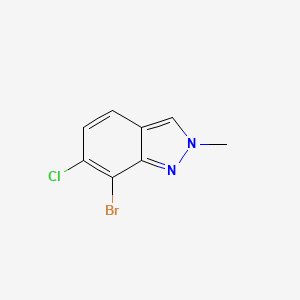
7-Bromo-3-chloroquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with bromine and chlorine atoms at the 7th and 3rd positions, respectively, and an amine group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinolin-2-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above methods, often using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Formation of derivatives with different substituents replacing the halogens.
Oxidation Products: Formation of nitroquinoline derivatives.
Reduction Products: Formation of secondary or tertiary amines
科学的研究の応用
7-Bromo-3-chloroquinolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of 7-Bromo-3-chloroquinolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells. This results in the inhibition of cell growth and proliferation .
類似化合物との比較
7-Chloroquinoline: Lacks the bromine substituent but shares similar biological activities.
3-Bromoquinoline: Lacks the chlorine substituent but exhibits comparable chemical reactivity.
2-Aminoquinoline: Lacks both halogen substituents but serves as a fundamental scaffold for various derivatives.
Uniqueness: 7-Bromo-3-chloroquinolin-2-amine is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications .
特性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC名 |
7-bromo-3-chloroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,(H2,12,13) |
InChIキー |
KSFQTOOWTKNZEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)


![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)

![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)



